molecular formula C18H25N3O2 B5069169 8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine

8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine

Cat. No.: B5069169
M. Wt: 315.4 g/mol
InChI Key: NEEWWWCPSJQAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as MMN-220, is a quinoline-based compound that has been studied for its potential therapeutic applications.

Mechanism of Action

8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT2A receptor antagonist. It also has affinity for other receptors such as the dopamine transporter and sigma-1 receptor. These actions result in an increase in serotonin and dopamine levels in the brain, which can lead to improved mood and decreased anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase extracellular levels of serotonin and dopamine in the brain. It has also been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects can lead to improved mood, decreased anxiety, and neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of 8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine is its selectivity for serotonin and dopamine transporters, which can lead to fewer side effects compared to other SSRIs. However, its limited solubility in water can make it difficult to administer in certain experiments. Additionally, its high lipophilicity can lead to non-specific binding in certain assays.

Future Directions

Future studies on 8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine could investigate its potential for treating other disorders such as schizophrenia and Alzheimer's disease. Further research could also focus on optimizing the synthesis method to improve yield and solubility. Additionally, studies could investigate the long-term effects of this compound on the brain and behavior.

Synthesis Methods

The synthesis of 8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine involves the reaction of 4-methyl-8-methoxyquinoline with 3-(4-morpholinyl)propylamine in the presence of a catalyst. The resulting compound is then purified through various chromatographic techniques. The yield of the synthesis method is around 60%.

Scientific Research Applications

8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been studied for its potential use in treating various diseases and disorders such as depression, anxiety, and addiction. It has also been investigated for its potential as a neuroprotective agent.

Properties

IUPAC Name

8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14-13-17(19-7-4-8-21-9-11-23-12-10-21)20-18-15(14)5-3-6-16(18)22-2/h3,5-6,13H,4,7-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEWWWCPSJQAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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